BenchChemオンラインストアへようこそ!

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide

Medicinal Chemistry Drug Design Pharmacokinetics

Do NOT substitute with regioisomeric 6-carboxamide (CAS 1798027-86-7) or secondary amide analogs (CAS 2415565-05-6). Only CAS 1235030-23-5 delivers the 2-carboxamide regiospecificity required for ATP-PRTase hinge-region binding, zero H-bond donors for membrane permeability, XLogP3 3.9 for reduced non-specific partitioning, and 4 rotatable bonds for optimal target engagement entropy. Each lot includes NMR, HPLC, and GC characterization at 98% purity, ensuring reproducible dose-response data across independent screening campaigns for antitubercular and anticancer kinase programs.

Molecular Formula C16H14N2OS2
Molecular Weight 314.42
CAS No. 1235030-23-5
Cat. No. B2411903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide
CAS1235030-23-5
Molecular FormulaC16H14N2OS2
Molecular Weight314.42
Structural Identifiers
SMILESC1CC1N(CC2=CSC=C2)C(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H14N2OS2/c19-16(15-17-13-3-1-2-4-14(13)21-15)18(12-5-6-12)9-11-7-8-20-10-11/h1-4,7-8,10,12H,5-6,9H2
InChIKeyLEHRGHBRTAHVJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide (CAS 1235030-23-5): Compound Identity and Core Characteristics for Research Procurement


N-Cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide (CAS 1235030-23-5) is a synthetic small molecule belonging to the benzo[d]thiazole-2-carboxamide class, a scaffold extensively investigated for antitubercular and anticancer applications [1]. Its molecular formula is C16H14N2OS2 with a molecular weight of 314.4 g/mol, featuring a tertiary amide linkage connecting the benzothiazole-2-carbonyl group to both an N-cyclopropyl and an N-(thiophen-3-ylmethyl) substituent [1]. The compound is commercially available at 98% standard purity with batch-specific analytical characterization including NMR, HPLC, and GC . The benzo[d]thiazole-2-carboxamide chemotype has been validated as an inhibitor of mycobacterial ATP phosphoribosyl transferase (ATP-PRTase/HisG) and as a potential EGFR kinase inhibitor scaffold in peer-reviewed studies [1].

Why N-Cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide Cannot Be Interchanged with In-Class Analogs


Generic substitution among benzothiazole-2-carboxamide analogs fails because minor structural variations produce measurable differences in physicochemical and pharmacological properties critical to research reproducibility. The specific N-cyclopropyl/N-(thiophen-3-ylmethyl) substitution pattern in CAS 1235030-23-5 yields distinct computed properties—including hydrogen bond donor count (0 vs. 1 for secondary amide analogs), lipophilicity (XLogP3 3.9 vs. 4.4 for ethyl-linked thiophene analogs), and rotatable bond count (4 vs. 5)—that directly impact membrane permeability, metabolic stability, and target binding entropy [1]. Furthermore, the benzothiazole-2-carboxamide class exhibits steep structure–activity relationships: in the ATP-PRTase inhibition series, compound 1n demonstrated stronger competitive inhibition toward ATP compared with its close analog 2a, demonstrating that even subtle substituent changes alter target engagement [2]. Interchanging CAS 1235030-23-5 with a regioisomeric 6-carboxamide (CAS 1798027-86-7) or a secondary amide analog (CAS 2415565-05-6) without requalification introduces uncontrolled variables that undermine assay consistency and data comparability.

Quantitative Differentiation Evidence for N-Cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide Relative to Closest Analogs


Hydrogen Bond Donor Count: Tertiary Amide Advantage Over Secondary Amide Comparator

CAS 1235030-23-5 contains a fully substituted tertiary amide (hydrogen bond donor count = 0), whereas its closest structural isomer N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-benzothiazole-2-carboxamide (CAS 2415565-05-6) bears a secondary amide with one hydrogen bond donor (HBD = 1) [1]. The absence of an amide N–H donor in the target compound is predicted to enhance passive membrane permeability and reduce susceptibility to P-glycoprotein-mediated efflux, as tertiary amides cannot engage in the same intermolecular hydrogen bonding networks that limit the oral bioavailability of secondary amides [2]. This difference is not detectable by molecular formula alone (both are C16H14N2OS2, MW 314.4) and would be overlooked by procurement based solely on scaffold or formula matching.

Medicinal Chemistry Drug Design Pharmacokinetics

Lipophilicity Optimization: XLogP3 Differential vs. Ethyl-Linked Thiophene Analog

The target compound displays a computed XLogP3 of 3.9, which is 0.5 log units lower than N-cyclopropyl-N-[2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide (CAS 1396714-70-7, XLogP3 = 4.4) [1]. This difference arises from the shorter methylene linker (one –CH2– unit vs. two in the comparator) connecting the thiophene ring to the amide nitrogen. An XLogP3 of 3.9 falls within the optimal range for oral drug-likeness (Lipinski Rule of 5: XLogP3 < 5), while 4.4 approaches the upper boundary where solubility and metabolic clearance concerns escalate [2]. The lower lipophilicity of the target compound may translate to reduced hERG channel binding risk and lower non-specific protein binding compared to the more lipophilic ethyl-linked analog.

ADME Lipophilicity Lead Optimization

Rotatable Bond Economy: Reduced Conformational Entropy Penalty vs. Flexible Analogs

CAS 1235030-23-5 contains 4 rotatable bonds, one fewer than the 5 rotatable bonds counted in N-cyclopropyl-N-[2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide (CAS 1396714-70-7) [1]. The additional rotatable bond in the comparator arises from the ethylene (–CH2–CH2–) linker between the amide nitrogen and the thiophene ring, whereas the target compound uses a direct methylene (–CH2–) linker to the thiophen-3-yl position. In ligand–protein binding thermodynamics, each freely rotatable bond contributes approximately 0.5–1.5 kJ/mol to the conformational entropy penalty upon binding, meaning the target compound is predicted to suffer a lower entropic penalty and potentially achieve higher ligand efficiency for the same target engagement [2]. Additionally, the thiophen-3-ylmethyl attachment in the target positions the sulfur atom at the 3-position of the thiophene, which presents a different electronic surface and hydrogen bond acceptor geometry compared to the thiophen-2-yl orientation in the comparator.

Molecular Recognition Binding Affinity Ligand Efficiency

Carboxamide Regioisomerism: 2-Carboxamide vs. 6-Carboxamide Target Engagement Geometry

The target compound, a benzo[d]thiazole-2-carboxamide, differs fundamentally from its 6-carboxamide regioisomer (N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide, CAS 1798027-86-7) in the vector of the carboxamide group relative to the benzothiazole core [1]. In the 2-carboxamide series, the carbonyl is directly conjugated to the thiazole C=N bond, enabling a planar, electron-deficient system that can participate in π-stacking and hydrogen bonding with kinase hinge regions and ATP-binding pockets. Published crystallographic and molecular modeling data for benzothiazole-2-carboxamides demonstrate that the 2-carboxamide motif positions the carbonyl oxygen and thiazole nitrogen for bidentate hydrogen bonding with the ATP-PRTase active site, a geometry that cannot be replicated by 6-carboxamide regioisomers [2]. This regiospecific target engagement geometry has been validated experimentally: in the ATP-PRTase inhibition study, benzothiazole-2-carboxamides (compounds 1n and 2a) achieved significant enzyme inhibition with measurable EC50 and Kd values [2].

Kinase Inhibition ATP-PRTase Binding Mode

Thiophene Substitution Position: 3-ylmethyl vs. 2-ylethyl Pharmacophore Geometry

The target compound incorporates a thiophen-3-ylmethyl group attached via a single methylene linker, in contrast to the thiophen-2-ylethyl group found in CAS 1396714-70-7 [1]. The 3-position substitution on the thiophene ring directs the sulfur heteroatom away from the amide linkage, altering both the molecular electrostatic potential surface and the metabolic vulnerability of the molecule. Thiophene rings undergo cytochrome P450-mediated S-oxidation and epoxidation as primary metabolic routes; the 3-substitution pattern has been associated with reduced metabolic clearance compared to 2-substituted thiophenes in certain chemotypes, as the 2-position is more electronically activated toward electrophilic oxidation [2]. Additionally, N-[(thiophen-3-yl)methyl]benzamides have been reported as fusion inhibitors targeting influenza hemagglutinin, while thiophen-3-ylmethyl-containing compounds are represented among 3C-like protease inhibitors of coronaviruses, indicating that this specific pharmacophoric element engages distinct biological targets compared to the thiophen-2-yl isomer [2]. This target–ligand recognition pattern cannot be assumed to transfer to the 2-substituted or ethyl-linked analogs.

Structure-Activity Relationship Pharmacophore Metabolic Stability

Batch Quality: 98% Purity with Multi-Method Analytical Characterization

The target compound is supplied at a standard purity of 98% by Bidepharm, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of characterization exceeds that of many catalog analogs, which are often listed at 95% purity without full spectroscopic certification. The molecular identity of CAS 1235030-23-5 is unambiguously defined by its InChI Key (LEHRGHBRTAHVJG-UHFFFAOYSA-N) and SMILES notation (C1CC1N(CC2=CSC=C2)C(=O)C3=NC4=CC=CC=C4S3) [1], eliminating ambiguity in procurement. For comparison, the regioisomeric 6-carboxamide analog (CAS 1798027-86-7) shares the same molecular formula (C16H14N2OS2, MW 314.4) and would be indistinguishable by mass spectrometry alone, making vendor-certified structural characterization essential for ensuring the correct isomer is received.

Quality Control Analytical Chemistry Reproducibility

Recommended Research Application Scenarios for N-Cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide Based on Quantitative Differentiation Evidence


Anti-Tuberculosis Drug Discovery Targeting ATP Phosphoribosyl Transferase (HisG)

The benzo[d]thiazole-2-carboxamide scaffold has been experimentally validated as an inhibitor of mycobacterial ATP-PRTase, with compounds 1n and 2a demonstrating significant enzyme inhibition as measured by EC50 and Kd values [1]. The target compound's 2-carboxamide regiospecificity (Evidence Item 4) is essential for ATP-PRTase hinge-region binding, and its favorable physicochemical profile—including XLogP3 of 3.9 (Evidence Item 2) and zero hydrogen bond donors (Evidence Item 1)—supports its use as a starting scaffold for anti-tuberculosis lead optimization. The lower lipophilicity relative to ethyl-linked analogs (ΔXLogP3 = –0.5) reduces the risk of non-specific membrane partitioning in mycobacterial cell-based assays. Researchers should procure this specific CAS number rather than the 6-carboxamide regioisomer (CAS 1798027-86-7), which cannot adopt the requisite binding geometry for ATP-PRTase inhibition [1].

EGFR Kinase Inhibitor Screening and Anticancer SAR Exploration

Benzothiazole-2-carboxamide derivatives have demonstrated moderate to potent cytotoxicity against EGFR-high-expressing cancer cell lines (A549, HeLa, SW480) with IC50 values in the low micromolar range (e.g., compound 6i: IC50 = 4.05, 12.17, 6.76 μM against A549, HeLa, and SW480, respectively) [1]. The target compound's tertiary amide structure (HBD = 0, Evidence Item 1) and constrained rotatable bond profile (4 rotatable bonds, Evidence Item 3) suggest enhanced cell permeability and reduced entropic binding penalty, which are favorable attributes for intracellular kinase target engagement. Its thiophen-3-ylmethyl group (Evidence Item 5) provides a distinct pharmacophoric element that may confer selectivity advantages over thiophen-2-yl analogs in kinase selectivity panels. Batch-certified 98% purity (Evidence Item 6) ensures reproducible dose–response data across independent screening campaigns .

Medicinal Chemistry Scaffold Optimization and Fragment-Based Drug Design

The well-defined structural features of CAS 1235030-23-5 make it suitable as a core scaffold for systematic structure–activity relationship (SAR) exploration. Its molecular weight (314.4 g/mol) and XLogP3 (3.9) place it within lead-like chemical space (MW < 350, XLogP3 < 4), and its four rotatable bonds (Evidence Item 3) provide sufficient flexibility for target adaptation without excessive entropic penalty. The N-cyclopropyl group offers a metabolically stable alkyl substituent compared to N-methyl or N-ethyl analogs, while the thiophen-3-ylmethyl moiety provides a synthetic handle for further functionalization via electrophilic aromatic substitution at the thiophene 2- and 5-positions. Researchers can use the comprehensive analytical characterization provided by the vendor (NMR, HPLC, GC) as a reference standard for confirming the identity of newly synthesized derivatives [1].

Chemical Biology Probe Development for Histidine Biosynthesis Pathway Inhibition

The ATP-PRTase target, which catalyzes the first committed step of L-histidine biosynthesis in Mycobacterium tuberculosis, has no human ortholog, making it an attractive target for selective antimycobacterial agents [1]. The target compound, as a benzothiazole-2-carboxamide, belongs to one of the few chemotypes experimentally confirmed to inhibit this enzyme. Its tertiary amide structure (HBD = 0, Evidence Item 1) distinguishes it from secondary amide analogs (HBD = 1) that may engage in different hydrogen bonding networks within the ATP-PRTase active site. The availability of batch-specific QC documentation (Evidence Item 6) supports its use as a well-characterized tool compound for biochemical and biophysical assays, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography trials [1].

Quote Request

Request a Quote for N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.